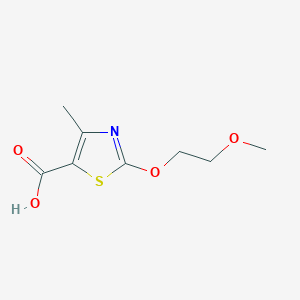

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-5-6(7(10)11)14-8(9-5)13-4-3-12-2/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYDWKOXQCAKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OCCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401202110 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338494-94-2 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Methylthiazole-5-carboxylates as Precursors

A foundational step is the synthesis of 2-methylthiazole-5-carboxylates, which are crucial intermediates. According to patent US5880288A, these esters can be prepared by reacting alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide in the presence of an amine base such as triethylamine in acetonitrile solvent. The process involves two main stages: cyclization and dehydration.

Key reaction conditions and parameters:

| Parameter | Details |

|---|---|

| Reactants | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide |

| Solvent | Acetonitrile |

| Base | Triethylamine (preferred), primary or secondary amines possible |

| Molar ratio (thioacetamide:haloacetate) | 1.05–2.0 (optimal ~1.2) |

| Molar ratio (amine:haloacetate) | ≥2.5 equivalents |

| Temperature | Ambient to reflux of acetonitrile (~82 °C) |

| Reaction time | Approximately 1 hour at reflux |

| Yield | High yields reported (exact values depend on conditions) |

The base must be added after initial contact of thioacetamide and haloacetate to optimize yield. This method yields alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further processed to the target acid.

Hydrolysis to the Carboxylic Acid

Conversion of ester intermediates to the carboxylic acid is generally performed by:

- Acidic hydrolysis using aqueous hydrochloric acid or sulfuric acid under reflux.

- Basic hydrolysis with sodium hydroxide or potassium hydroxide followed by acidification.

The choice depends on the stability of other substituents on the molecule.

Alternative Preparation via Thiazole-5-carboxylic Acid Derivatives

Patent US7408069B2 describes preparation of 2-amino-thiazole-5-carboxylic acid derivatives using acid solvents such as formic acid, acetic acid, or trifluoroacetic acid. The process involves:

- Vacuum distillation to remove solvents like toluene and methanol.

- Use of sodium methanolate in methanol at 50 °C for ester formation.

- Reaction with thiourea in acetic acid and hydrochloric acid at 60–65 °C for 11 hours to form the thiazole ring.

Although this method focuses on amino derivatives, it provides insight into conditions suitable for forming thiazole-5-carboxylic acid frameworks that can be adapted for 2-(2-methoxyethoxy)-4-methyl derivatives.

Summary Table of Preparation Methods

Research Findings and Considerations

- The cyclization reaction using alkyl 4-(halo)-2-chloroacetoacetates and thioacetamide is highly efficient, providing a robust route to 2-methylthiazole-5-carboxylates, which are key intermediates for further functionalization.

- The presence of an amine base in molar excess is critical for reaction completion and yield optimization.

- The substitution at the 2-position with a 2-(2-methoxyethoxy) group likely requires careful control of reaction conditions to avoid side reactions, given the ether functionality's sensitivity.

- Hydrolysis conditions must be chosen to preserve the thiazole ring and ether substituent.

- The use of acid solvents and thiourea in ring formation offers an alternative synthetic approach, potentially useful for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, with reagents such as hydrochloric acid (HCl) or other strong acids.

Major Products Formed:

Oxidation: The oxidation of the thiazole ring can lead to the formation of thiazolidine derivatives.

Reduction: Reduction of the carboxylic acid group can produce the corresponding thiazole alcohol.

Substitution: Substitution at the methoxyethoxy group can result in various derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid has shown efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Properties

Thiazole compounds have also been investigated for their anti-inflammatory effects. In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages.

Case Study:

In a controlled laboratory experiment, researchers treated macrophage cells with varying concentrations of the compound and assessed the levels of TNF-alpha and IL-6. The findings revealed a dose-dependent decrease in cytokine levels, indicating its potential use in treating inflammatory diseases .

Agrochemical Applications

1. Herbicidal Activity

The compound's structure allows it to interact with specific biological pathways in plants, making it useful as a herbicide. Research has indicated that it can inhibit the growth of certain weeds without affecting crop yield.

Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 75 | 90 |

| Cynodon dactylon | 100 | 70 |

This table summarizes a field trial where various concentrations of the compound were applied to different weed species, demonstrating significant efficacy against common agricultural weeds .

Industrial Applications

1. Synthesis of Fine Chemicals

The thiazole moiety is valuable in synthesizing fine chemicals and intermediates used in pharmaceuticals and agrochemicals. The compound can serve as a building block for more complex molecules.

Case Study:

A recent synthesis route developed by researchers utilized this compound as an intermediate to produce novel anti-cancer agents. The efficiency of this synthetic pathway was highlighted in a publication in Synthetic Communications, showcasing the versatility of this compound in chemical synthesis .

Mechanism of Action

The mechanism by which 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison with key analogues:

Structural Comparison

| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Key Structural Features |

|---|---|---|---|

| 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-Methoxyethoxy | Methyl | Polar side chain for solubility |

| Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) | 3-Cyano-4-isobutoxyphenyl | Methyl | Bulky hydrophobic group for enzyme binding |

| 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) | 4-Chlorobenzylamino | Methyl | Aromatic amine for receptor interaction |

| 4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid | (4-Methylphenoxy)methyl | Methyl | Ether linkage for metabolic stability |

Key Observations :

- Polarity : The methoxyethoxy group in the target compound increases hydrophilicity compared to febuxostat’s isobutoxyphenyl group, which enhances lipid solubility .

- Bioactivity: Substituents like the chlorobenzylamino group in BAC are critical for antidiabetic activity, while febuxostat’s cyano and isobutoxy groups are optimized for xanthine oxidase inhibition .

Key Findings :

- Febuxostat : Clinically approved for gout, its efficacy stems from strong binding to xanthine oxidase via hydrophobic and π-π interactions .

- BAC : Demonstrated significant reduction in oxidative stress markers (e.g., TNF-α, IL-6) in diabetic models, highlighting its dual role in glucose regulation and inflammation .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Febuxostat | BAC |

|---|---|---|---|

| LogP | ~1.2 (predicted) | 3.8 (experimental) | 2.1 (experimental) |

| Solubility | High aqueous solubility | Low (requires methanol solvate for crystallization) | Moderate in polar solvents |

| Metabolic Stability | Likely resistant to hydrolysis | Susceptible to CYP450-mediated oxidation | Stable in plasma (t₁/₂ > 6 hours) |

Sources : Experimental data for febuxostat and BAC are derived from crystallographic and pharmacokinetic studies , while properties of the target compound are extrapolated from structural analogs .

Biological Activity

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has gained attention in recent years for its potential biological activities. This compound's molecular formula is C8H11NO4S, and it is identified by the CAS number 1338494-94-2. Various studies have explored its pharmacological properties, particularly in relation to its anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 189.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1338494-94-2 |

Anticancer Activity

Recent research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells are still under investigation, but preliminary findings suggest potential cytotoxic effects against certain types of cancer.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.

Antioxidant and Anti-inflammatory Effects

Thiazole derivatives have also been noted for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The compound has shown promise in reducing inflammatory markers in various models.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | Not yet determined | Ongoing Studies |

| NDTD (Similar Thiazole Derivative) | 15.63 |

The mechanism by which thiazole derivatives exert their biological effects often involves modulation of signaling pathways related to apoptosis and inflammation. For example, some studies suggest that these compounds can enhance the expression of pro-apoptotic factors like p53 and caspases in cancer cells, leading to increased apoptosis.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent for conditions such as diabetes and hyperlipidemia. Similar thiazole derivatives have demonstrated the ability to improve insulin sensitivity and lipid profiles in diabetic models.

Case Study: Effects on Diabetes

In a study involving diabetic rats induced by streptozotocin (STZ), administration of thiazole derivatives resulted in significant reductions in blood glucose levels and improvements in lipid profiles. Histopathological examinations supported these findings by showing reduced inflammation in pancreatic tissues.

Table 3: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example, methyl or ethyl esters of thiazole derivatives are hydrolyzed using NaOH in aqueous ethanol (e.g., 358 K for 1.5 hours), followed by acidification to isolate the carboxylic acid . Key steps include:

- Ester Hydrolysis: React methyl 2-(2-methoxyethoxy)-4-methylthiazole-5-carboxylate with NaOH.

- Purification: Acidify with HCl to precipitate the product, then wash with dichloromethane to remove impurities.

- Yield Optimization: Adjust reaction time and temperature to balance yield (e.g., 85% reported in similar thiazole syntheses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.